molecular formula C13H12N2S2 B315300 N-(1,3-benzothiazol-2-yl)-N-[(5-methyl-2-thienyl)methyl]amine

N-(1,3-benzothiazol-2-yl)-N-[(5-methyl-2-thienyl)methyl]amine

Cat. No.: B315300
M. Wt: 260.4 g/mol
InChI Key: OZHHSRYNPFVOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-N-[(5-methyl-2-thienyl)methyl]amine is a heterocyclic compound that combines a thiophene ring with a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N-[(5-methyl-2-thienyl)methyl]amine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with 2-aminobenzothiazole. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-N-[(5-methyl-2-thienyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiophene and benzothiazole derivatives.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-N-[(5-methyl-2-thienyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[(5-methyl-2-thienyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide
  • 2-Acetyl-5-methylthiophene
  • 1-(5-Methyl-2-thienyl)ethanone

Uniqueness

N-(1,3-benzothiazol-2-yl)-N-[(5-methyl-2-thienyl)methyl]amine is unique due to its combination of a thiophene ring and a benzothiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12N2S2

Molecular Weight

260.4 g/mol

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C13H12N2S2/c1-9-6-7-10(16-9)8-14-13-15-11-4-2-3-5-12(11)17-13/h2-7H,8H2,1H3,(H,14,15)

InChI Key

OZHHSRYNPFVOJV-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)CNC2=NC3=CC=CC=C3S2

Canonical SMILES

CC1=CC=C(S1)CNC2=NC3=CC=CC=C3S2

Origin of Product

United States

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